molecular formula C7H16N2 B1396591 (R)-2-(pyrrolidin-3-yl)propan-2-amine CAS No. 351362-84-0

(R)-2-(pyrrolidin-3-yl)propan-2-amine

Cat. No. B1396591
M. Wt: 128.22 g/mol
InChI Key: NPHAGMZXMINCCX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(pyrrolidin-3-yl)propan-2-amine, also known as R-PPA, is a chemical compound that belongs to the class of psychoactive drugs. It is a derivative of amphetamine and is commonly referred to as a stimulant. R-PPA is known to have a significant impact on the central nervous system and has been widely studied for its potential therapeutic applications.

Mechanism Of Action

(R)-2-(pyrrolidin-3-yl)propan-2-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. (R)-2-(pyrrolidin-3-yl)propan-2-amine binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft.

Biochemical And Physiological Effects

(R)-2-(pyrrolidin-3-yl)propan-2-amine has a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. (R)-2-(pyrrolidin-3-yl)propan-2-amine also increases the release of glucose from the liver, which provides energy to the body. In addition, (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to enhance cognitive function, increase alertness, and improve mood.

Advantages And Limitations For Lab Experiments

(R)-2-(pyrrolidin-3-yl)propan-2-amine has several advantages for use in lab experiments. It is a potent stimulant and can be used to enhance cognitive function and improve performance in various tasks. (R)-2-(pyrrolidin-3-yl)propan-2-amine is also relatively easy to synthesize and can be obtained in large quantities. However, (R)-2-(pyrrolidin-3-yl)propan-2-amine has several limitations as well. It is a controlled substance and requires special permits for use in lab experiments. (R)-2-(pyrrolidin-3-yl)propan-2-amine is also known to have addictive properties and can lead to dependence with prolonged use.

Future Directions

There are several potential future directions for research on (R)-2-(pyrrolidin-3-yl)propan-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to have neuroprotective properties and may help to prevent the degeneration of neurons in the brain. Another area of interest is its use in the treatment of substance abuse disorders. (R)-2-(pyrrolidin-3-yl)propan-2-amine has been found to reduce drug-seeking behavior in animal models and may be useful in the treatment of addiction. Finally, (R)-2-(pyrrolidin-3-yl)propan-2-amine may have potential as a cognitive enhancer for healthy individuals and may be useful in improving performance in various tasks.

Scientific Research Applications

(R)-2-(pyrrolidin-3-yl)propan-2-amine has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on the central nervous system and is known to enhance cognitive function, increase alertness, and improve mood. (R)-2-(pyrrolidin-3-yl)propan-2-amine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.

properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAGMZXMINCCX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(pyrrolidin-3-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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